![molecular formula C14H22N2O5 B1463055 1,3-Diethyl 2-{[(1-carbamoylcyclopentyl)amino]methylidene}propanedioate CAS No. 1035818-98-4](/img/structure/B1463055.png)
1,3-Diethyl 2-{[(1-carbamoylcyclopentyl)amino]methylidene}propanedioate
Übersicht
Beschreibung
1,3-Diethyl 2-{[(1-carbamoylcyclopentyl)amino]methylidene}propanedioate (DCP) is a cyclic organic compound that is widely used in the synthesis of pharmaceuticals, polymers, and other materials. DCP has a unique structure that allows it to be used in a variety of applications. It is a versatile compound that is used in the synthesis of a variety of products, ranging from pharmaceuticals to polymers.
Wissenschaftliche Forschungsanwendungen
Immunological Applications
1,3-Diethyl 2-{[(1-carbamoylcyclopentyl)amino]methylidene}propanedioate has shown potential in the field of immunology. A study discusses its application as an immunosuppressant, which can be beneficial for organ or bone marrow transplantation, and for autoimmune disease prophylaxis (Fujita et al., 1993).
Applications in Material Science
This compound has also been explored in material science, particularly in the synthesis of dyes for synthetic polymer fibers. A study conducted by Peters (1992) elaborates on the condensation process involving this compound, which results in dyes providing excellent fastness to light on polyester (Peters, 1992).
Chemical Synthesis and Industrial Production
Another area of application is in chemical synthesis, where this compound is used as a starting material. Guo-liang (2006) discusses its synthesis from malonic acid diethyl ester, highlighting its low cost and suitability for industrial production (Guo-liang, 2006).
Energy Storage
In the field of energy, this compound has been investigated for its thermal conductivity properties, making it a candidate for thermal energy storage. Zhang and Xu (2001) measured its thermal conductivities, indicating its potential in this area (Zhang & Xu, 2001).
Eigenschaften
IUPAC Name |
diethyl 2-[[(1-carbamoylcyclopentyl)amino]methylidene]propanedioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O5/c1-3-20-11(17)10(12(18)21-4-2)9-16-14(13(15)19)7-5-6-8-14/h9,16H,3-8H2,1-2H3,(H2,15,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSLGRNKGMHROKF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=CNC1(CCCC1)C(=O)N)C(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-Diethyl 2-{[(1-carbamoylcyclopentyl)amino]methylidene}propanedioate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[5-(trifluoromethyl)pyridin-2-yl]-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B1462972.png)
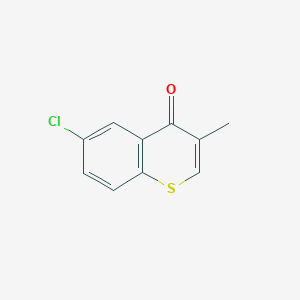
![2-[4-(aminomethyl)-1H-1,2,3-triazol-1-yl]-N-phenylacetamide](/img/structure/B1462977.png)


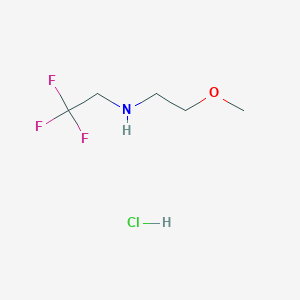

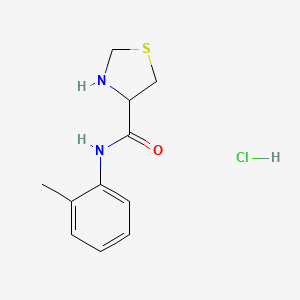

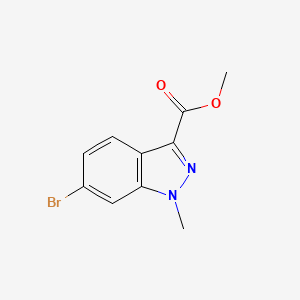
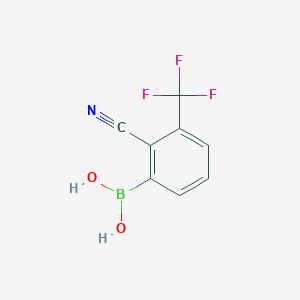
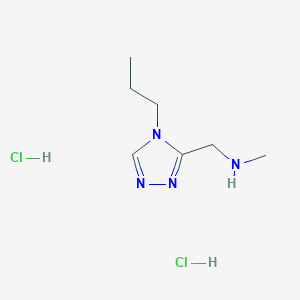
![3-(4-Piperidinyl)-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine dihydrochloride](/img/structure/B1462994.png)
![2-chloro-N-[2-(2-methylphenyl)ethyl]propanamide](/img/structure/B1462995.png)